(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide
CAS No.:
Cat. No.: VC13410051
Molecular Formula: C14H20N2O2
Molecular Weight: 248.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20N2O2 |
|---|---|
| Molecular Weight | 248.32 g/mol |
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]propanamide |
| Standard InChI | InChI=1S/C14H20N2O2/c1-10(15)14(17)16(12-5-6-12)9-11-3-7-13(18-2)8-4-11/h3-4,7-8,10,12H,5-6,9,15H2,1-2H3/t10-/m0/s1 |
| Standard InChI Key | UPPSMFPFNAIWEO-JTQLQIEISA-N |
| Isomeric SMILES | C[C@@H](C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N |
| SMILES | CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N |
| Canonical SMILES | CC(C(=O)N(CC1=CC=C(C=C1)OC)C2CC2)N |
Introduction
Structural Elucidation and Molecular Characteristics
Molecular Architecture
(S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide features a propionamide backbone substituted at the amine nitrogen with a cyclopropyl group and a 4-methoxybenzyl moiety. The (S)-configuration at the C2 amino group is critical for its stereoselective interactions, as evidenced by studies on analogous chiral amides. Key structural components include:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-amino-N-cyclopropyl-N-[(4-methoxyphenyl)methyl]propanamide |
| Molecular Formula | C₁₄H₂₀N₂O₂ |
| Molecular Weight | 248.32 g/mol |
| SMILES Notation | COC1=CC=C(C=C1)CN(C2CC2)C(=O)C@@HN |
| InChI Key | InChI=1S/C14H20N2O2/c1-10(15)14(17... |
The 4-methoxybenzyl group contributes to lipophilicity, potentially enhancing membrane permeability, while the cyclopropyl ring imposes conformational constraints that may optimize target binding .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(4-methoxy-benzyl)-propionamide typically involves a multi-step sequence:
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Backbone Formation: Condensation of L-alanine with cyclopropylamine under carbodiimide-mediated coupling to yield (S)-2-amino-N-cyclopropylpropanamide.
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Benzylation: Reaction of the intermediate with 4-methoxybenzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the 4-methoxybenzyl group.
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Purification: Chiral resolution via HPLC or crystallization to isolate the (S)-enantiomer .
Yield optimization remains challenging due to steric hindrance from the cyclopropyl group, with reported yields averaging 45–60%.
Biological Activity and Mechanistic Insights
Antifungal Properties
While direct bioactivity data for this compound are scarce, structurally related acetamide derivatives exhibit potent antifungal effects. For example:
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Analogous Compounds: Substituted propanamides with alkoxybenzyl groups showed 80% inhibition against Rhizoctonia solani and Blumeria graminis at 500 mg/L .
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Structure-Activity Relationships (SAR):
Enzymatic Interactions
Molecular docking studies propose that the cyclopropyl group and methoxybenzyl moiety engage in hydrophobic interactions with fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .
Applications in Medicinal and Agrochemical Research
Lead Compound Development
The compound’s modular structure positions it as a promising scaffold for:
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Antifungal Agents: Optimizing substituents to improve potency against resistant fungal strains .
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Central Nervous System (CNS) Drugs: The 4-methoxybenzyl group may facilitate blood-brain barrier penetration for neuroactive agents.
Agricultural Uses
Preliminary studies on analogs suggest potential as:
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Fungicides: Field trials on acetamide derivatives reduced Blumeria graminis infestations in wheat by 75% at 250 mg/L .
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Plant Growth Regulators: Cyclopropyl-containing compounds have shown auxin-like activity in model plants .
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
The methoxy group’s electron-donating nature enhances binding affinity to fungal targets compared to electron-withdrawing chloro groups .
Chirality and Pharmacokinetics
Enantiomeric purity critically impacts bioavailability. In rat models, (S)-enantiomers of similar propionamides showed 90% oral bioavailability versus 35% for (R)-forms, attributed to stereoselective metabolism .
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